methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the piperazine and ester functionalities. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions
Scientific Research Applications
Methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological targets.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine group enhances the compound’s ability to interact with biological membranes and improve its pharmacokinetic properties . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
374101-01-6 |
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Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
methyl 3-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H24N4O3/c1-3-21-8-10-22(11-9-21)12-15(23)20-16-13-6-4-5-7-14(13)19-17(16)18(24)25-2/h4-7,19H,3,8-12H2,1-2H3,(H,20,23) |
InChI Key |
RQZXBBLWBCFJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(NC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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